molecular formula C21H18N4O2S B2691466 2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol CAS No. 1223770-03-3

2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol

Cat. No.: B2691466
CAS No.: 1223770-03-3
M. Wt: 390.46
InChI Key: XFDYYIOXOKEBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol is a heterocyclic molecule featuring a pyrimidin-4-ol core substituted with a pyridin-3-yl group at position 6 and a sulfanyl-linked 5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-ylmethyl moiety at position 2.

Properties

IUPAC Name

2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-4-pyridin-3-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-13-5-3-6-15(9-13)20-23-18(14(2)27-20)12-28-21-24-17(10-19(26)25-21)16-7-4-8-22-11-16/h3-11H,12H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDYYIOXOKEBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the pyrimidine and pyridine rings. Key steps include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: This step often involves the use of nucleophilic substitution reactions.

    Attachment of the Pyridine Ring: This can be done through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Target Compound : The 1,3-oxazole ring (electron-rich due to methyl and 3-methylphenyl groups) may enhance π-π stacking interactions compared to Analog 1’s 1,2,4-oxadiazole, which is more polar but less lipophilic .
  • Analog 2 : Incorporates a trifluoromethyl group on the pyrimidine core, likely improving metabolic stability and membrane permeability compared to the target compound’s pyridinyl group .

Substituent Effects on Bioactivity

  • The pyridin-3-yl group in the target compound may facilitate interactions with kinase ATP-binding pockets, whereas Analog 1’s 3-methoxyphenyl group could reduce solubility due to increased hydrophobicity .

Hypothesized Pharmacological Implications

While specific bioactivity data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

  • Improved Selectivity : The combination of pyridinyl and methylphenyl-oxazole groups may offer better target selectivity over Analog 3’s tetrazole-sulfanyl system, which could exhibit off-target interactions .
  • Metabolic Stability : Analog 2’s trifluoromethyl group likely enhances resistance to oxidative metabolism compared to the target compound’s methyl groups .

Biological Activity

The compound 2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a complex structure that includes oxazole, pyrimidine, and phenyl groups. Its IUPAC name is 2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one. The molecular formula is C22H19N3O2SC_{22}H_{19}N_3O_2S with a molecular weight of 397.46 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of various enzymes or receptors, leading to significant biological effects such as:

  • Anticancer Activity : The compound has shown promising results in inhibiting tumor cell proliferation. Its structure allows it to bind effectively to targets involved in cancer cell survival and proliferation.
  • Antimicrobial Properties : Preliminary studies suggest potential activity against various microbial strains, indicating its utility in developing new antimicrobial agents.

Anticancer Activity

Recent research has highlighted the anticancer potential of related oxazole derivatives. A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against a range of cancer cell lines, with IC50 values typically ranging from 0.3 to 1.1 μM . The presence of specific substituents on the oxazole ring was critical for enhancing this activity.

CompoundGI50 (μM)TGI (μM)LC50 (μM)
Compound 90.34 ± 0.021.2 - 2.55 - 6
Compound 80.39 ± 0.06--
Compound 10.62 ± 0.05--

These findings indicate that the structural features of oxazoles significantly influence their anticancer efficacy.

Case Studies

A notable study examined the biological effects of oxazole derivatives in vitro and in vivo, showcasing their potential as anticancer agents. The study reported that certain derivatives led to apoptosis in cancer cells through mitochondrial pathways, highlighting the importance of structural modifications for enhancing biological activity .

Comparative Analysis

When compared to other heterocyclic compounds such as thiazoles and indoles, the unique combination of functional groups in 2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-3-yl)pyrimidin-4-ol confers distinct properties that may enhance its therapeutic potential.

Compound TypeBiological Activity
ThiazolesDiverse activities including antimicrobial and anticancer
IndolesWell-studied for pharmacological properties
This CompoundPotential anticancer and antimicrobial activities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.